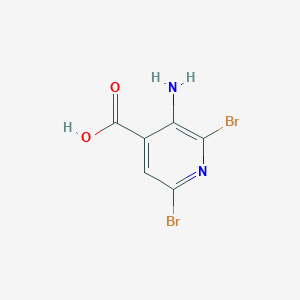

3-氨基-2,6-二溴异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2,6-dibromoisonicotinic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding the chemical nature and potential synthesis routes for 3-Amino-2,6-dibromoisonicotinic acid. The first paper discusses a stereoselective synthesis of a bicyclic amino acid that is a potent receptor agonist with neurological activity . The second paper describes the synthesis of dibromopenicillanic acid derivatives, which are related to the target compound in terms of the dibromo substitution pattern .

Synthesis Analysis

The synthesis of 3-Amino-2,6-dibromoisonicotinic acid could potentially be inspired by methodologies described in the papers. The first paper outlines a stereoselective synthesis of a fluorinated bicyclic amino acid using the Corey-Link methodology . This method could be adapted for the synthesis of the isonicotinic acid derivative by applying the principles of stereoselective synthesis and functional group transformations. The second paper provides an example of introducing bromine atoms into an organic molecule, which could be relevant for the dibromination step in the synthesis of 3-Amino-2,6-dibromoisonicotinic acid .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dibromoisonicotinic acid would feature a pyridine ring, as suggested by the "isonicotinic acid" part of the name, with amino and dibromo substituents. The papers do not directly discuss the molecular structure of this specific compound, but the principles of molecular structure analysis, such as the impact of substituents on ring conformation and electronic properties, can be inferred from the synthesis and properties of related compounds .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 3-Amino-2,6-dibromoisonicotinic acid, they do provide insights into the reactivity of similar structures. The presence of amino and bromo substituents suggests that the compound could participate in nucleophilic substitution reactions, as well as potentially engage in interactions with biological receptors, similar to the glutamate analogue described in the first paper . The reactivity of the dibromo substituents, as seen in the second paper, could also be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-2,6-dibromoisonicotinic acid can be hypothesized based on the properties of related compounds described in the papers. The presence of bromine atoms would likely increase the molecular weight and influence the compound's lipophilicity, which could affect its solubility and potential as a pharmaceutical agent. The amino group could contribute to the compound's basicity and its ability to form salts, which is important for its solubility and stability . The papers do not provide specific data on the target compound, but the general trends observed in similar compounds can be informative.

科学研究应用

阿尔茨海默病研究

3-氨基-1-丙磺酸(与 3-氨基-2,6-二溴异烟酸相关的化合物)与淀粉样蛋白 β 结合,淀粉样蛋白 β 是一种已知会聚集并导致淀粉样斑块沉积在大脑中的蛋白质,这是阿尔茨海默病的特征。一项研究调查了 3APS 对轻度至中度阿尔茨海默病患者的安全性和耐受性以及药代动力学/药效学作用,表明它可以降低 CSF Aβ42 水平,表明有望用于疾病修正治疗 (Aisen et al., 2006).

糖尿病和胰岛素抵抗

3-羟基异丁酸(支链氨基酸的代谢物)被认为是内皮细胞脂肪酸转运和胰岛素抵抗的分泌介质。研究发现,3-HIB 血浆水平升高与 2 型糖尿病的未来风险相关,并且可能对心脏和肌肉的代谢灵活性调节很重要 (Mardinoğlu et al., 2017).

氨基酸代谢和认知功能

一项关于摄入七种必需氨基酸(包括亮氨酸、苯丙氨酸等)的研究表明,摄入会导致中年和老年人的注意力、认知灵活性和社会心理功能得到改善。这一发现表明氨基酸补充剂在预防认知能力下降中具有潜在作用 (Suzuki et al., 2020).

3-磷酸甘油酸脱氢酶缺乏症

用氨基酸治疗 3-磷酸甘油酸脱氢酶缺乏症显示癫痫发作频率显着降低,并且耐受性良好,表明早期诊断和氨基酸治疗可能导致良好的结果 (de Koning et al., 2002).

肝性脑病

在暴发性肝衰竭的情况下,氨基酸浓度,尤其是参与神经递质代谢的氨基酸,在血液中显着增加。然而,血浆氨基酸浓度与肝昏迷程度的变化之间没有相关性,这表明氨基酸与肝性脑病之间存在复杂的关系 (Record et al., 1976).

安全和危害

属性

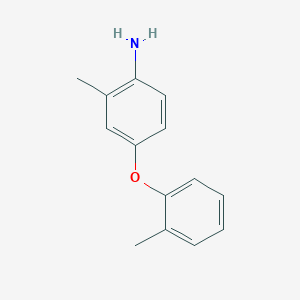

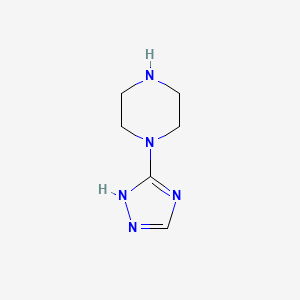

IUPAC Name |

3-amino-2,6-dibromopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMKIUXCDAUFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Br)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615663 |

Source

|

| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-dibromoisonicotinic acid | |

CAS RN |

52834-10-3 |

Source

|

| Record name | 3-Amino-2,6-dibromo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)